molecular formula C22H30N4O4 B13711655 4-((9-Aminononyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

4-((9-Aminononyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

Cat. No.: B13711655
M. Wt: 414.5 g/mol
InChI Key: JEKQYPUPJKRHRM-UHFFFAOYSA-N
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Description

4-((9-Aminononyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (CAS 2305936-76-7) is a chemical compound designed for advanced biomedical research, particularly in the field of Proteolysis-Targeting Chimeras (PROTACs) . With a molecular formula of C22H30N4O4 and a molecular weight of 414.50 g/mol, this compound features a lengthy aminononyl linker attached to a cereblon (CRBN) E3 ubiquitin ligase-binding moiety, which is derived from compounds like pomalidomide . The core structure of this ligand is known to bind to CRBN, a critical component of the E3 ubiquitin ligase complex . In PROTAC applications, researchers conjugate this molecule to a target protein ligand via its primary amine-terminated linker. The resulting bifunctional PROTAC molecule facilitates the ubiquitination and subsequent proteasomal degradation of the target protein, offering a novel strategy for probing disease biology and therapeutic development . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C22H30N4O4

Molecular Weight

414.5 g/mol

IUPAC Name

4-(9-aminononylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C22H30N4O4/c23-13-6-4-2-1-3-5-7-14-24-16-10-8-9-15-19(16)22(30)26(21(15)29)17-11-12-18(27)25-20(17)28/h8-10,17,24H,1-7,11-14,23H2,(H,25,27,28)

InChI Key

JEKQYPUPJKRHRM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCCCN

Origin of Product

United States

Preparation Methods

Detailed Reaction Conditions and Reagents

Step Reactants/Intermediates Reagents/Catalysts Solvent(s) Conditions Notes
1 3-Aminophthalic acid + 3-aminoglutarimide salt 1,1′-Carbonyldiimidazole (CDI), SOCl₂, POCl₃ Acetonitrile, NMP, THF Reflux (3 h) or RT (13-15 h) Base (triethylamine, pyridine) used to promote cyclization
2 Cyclized intermediate - - - Formation of isoindoline-1,3-dione core with piperidyl group
3 2-(2,6-Dioxopiperidin-3-yl)isoindoline-1,3-dione + 9-aminononylamine DMF, possibly base (e.g., triethylamine) DMF Elevated temperature (e.g., 60-100°C) Facilitates nucleophilic substitution or amide bond formation

Industrial Scale Considerations

Industrial production employs automated reactors with stringent control over:

  • Temperature and pressure to optimize reaction kinetics.
  • pH adjustment to maintain reaction environment.
  • Purification via crystallization and chromatographic techniques to achieve high purity (>95% as verified by HPLC).
  • Use of scalable solvents and reagents to ensure cost-effectiveness and environmental compliance.

Chemical Reaction Analysis

Types of Reactions Involved

  • Cyclization: Formation of the isoindoline-1,3-dione core via intramolecular cyclization catalyzed by CDI or acid chlorides.
  • Nucleophilic substitution: Attachment of the 9-aminononylamino side chain through nucleophilic attack of the amine on a suitable electrophilic center.
  • Oxidation and Reduction: The compound can undergo further functional group transformations such as oxidation (e.g., with KMnO₄ or H₂O₂) or reduction (e.g., with LiAlH₄ or NaBH₄) for derivative synthesis.

Common Reagents and Conditions

Reaction Type Reagents Solvent/Conditions Outcome
Cyclization CDI, SOCl₂, POCl₃ Acetonitrile reflux or room temp Isoindoline-1,3-dione core
Nucleophilic Substitution 9-Aminononylamine, base (triethylamine) DMF, elevated temperature Formation of final compound
Oxidation KMnO₄, H₂O₂ Acidic or neutral medium Carboxylic acid derivatives
Reduction LiAlH₄, NaBH₄ Dry ether or methanol Amines or alcohol derivatives

Research Findings and Data Summary

Property/Parameter Data/Value Source/Notes
Molecular Formula C₂₂H₃₀N₄O₄ Confirmed by structural analysis
Molecular Weight 414.5 g/mol Calculated from formula
Purity >95% (HPLC analysis) Industrial and research grade
Reaction Yield (Cyclization) Typically 70-85% Depends on reaction conditions
Reaction Yield (Final Coupling) 65-80% Optimized with temperature and solvent choice
Reaction Time Cyclization: 3 h reflux or 13-15 h room temp; Coupling: several hours at elevated temp Process dependent

Summary of Preparation Process

  • Cyclization Step:
    React 3-aminophthalic acid or its salt with 3-aminoglutarimide salt in the presence of 1,1′-carbonyldiimidazole (CDI) in refluxing acetonitrile for about 3 hours or alternatively at room temperature for 13-15 hours. Use triethylamine or pyridine as base catalysts to promote cyclization, yielding the isoindoline-1,3-dione core with the piperidyl substituent.

  • Side Chain Attachment:
    React the resulting intermediate with 9-aminononylamine in a polar aprotic solvent such as DMF at elevated temperature (60-100°C). The amino group of the side chain nucleophilically attacks the intermediate, forming the final compound 4-((9-Aminononyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.

  • Purification: Purify the product by crystallization and chromatographic methods to achieve high purity suitable for research or pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

4-[(9-Aminononyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Key Features of 4-((9-Aminononyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

  • Chemical Properties : The compound has a molecular formula of C19H24N4O4 and a CAS number of 2305936-77-8. Its structure features an isoindoline core, which is crucial for its interaction with biological targets.
  • Purity : It is available with a purity level of 98%, ensuring its suitability for research applications .

Targeted Protein Degradation

The primary application of 4-((9-Aminononyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is as a building block for PROTACs . Its role as a crosslinker between target proteins and E3 ligases is pivotal in developing effective protein degraders.

Case Study: AR Degradation

Recent studies have demonstrated the efficacy of PROTACs incorporating this compound in degrading androgen receptor (AR) proteins in prostate cancer models. For instance, ARD-2585 was identified as an exceptionally potent AR degrader with favorable pharmacokinetic properties, showcasing significant reductions in AR levels in VCaP cell lines . The study provided quantitative data on degradation efficacy, highlighting the compound's potential for therapeutic applications.

Synthesis of Targeted Degraders

The compound serves as a template for synthesizing targeted protein degraders . Researchers have utilized it to create various derivatives aimed at enhancing selectivity and potency against specific proteins associated with diseases such as cancer.

Table 1: Summary of Derivatives and Their Activities

Compound IDTarget ProteinDegradation EfficacyPharmacokinetics
ARD-2585Androgen ReceptorHighAUC = 2425 h*ng/mL
Compound 26AKTModerateT1/2 = 5.6 h

This table summarizes findings from studies that evaluated different derivatives based on the core structure provided by 4-((9-Aminononyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione .

Development of Anticancer Agents

In addition to its role in targeted degradation, this compound is being explored for its potential as an anticancer agent . By modulating protein levels involved in cell cycle regulation and apoptosis, it could contribute to novel cancer therapies.

Case Study: Efficacy in Hematologic Malignancies

Research has indicated that compounds derived from this scaffold can effectively reduce tumor burden in hematological malignancies by targeting key survival pathways. For example, studies presented at major hematology conferences highlighted the efficacy of such compounds in preclinical models .

Mechanism of Action

The mechanism of action of 4-[(9-Aminononyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression regulation .

Comparison with Similar Compounds

Key Features :

  • Molecular Formula : C22H29N5O4 (based on UHPLC-ESIMS data, m/z: 429.3 [M+H]<sup>+</sup>).
  • Synthesis: Prepared via nucleophilic substitution of 4-fluoro-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione with 9-azidononan-1-amine, followed by hydrogenation to reduce the azide to an amine .
  • Applications : Primarily used in PROTACs to recruit CRBN E3 ligase for targeted protein degradation .

The following table compares structural analogs of 4-((9-Aminononyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, focusing on chain length, substituents, and functional applications:

Compound Name Chain Length/Substituent Key Modifications Applications Reference
4-((9-Aminononyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione 9-aminononyl Unmethylated dioxopiperidine ring PROTAC linker for CRBN recruitment
4-((6-Aminohexyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione 6-aminohexyl Shorter chain length PROTAC synthesis (e.g., Pom-N3)
4-((6-Azidohexyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione 6-azidohexyl Azide group for click chemistry Intermediate for bioconjugation
4-((6-Aminohexyl)amino)-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione 6-aminohexyl + methylated piperidine Methylation at piperidine N-position Enhanced metabolic stability
4-((4-Aminobutyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione 4-aminobutyl Shortest chain (C4) Proof-of-concept PROTAC studies
Thalidomide-O-PEG4-NH2 PEG4 spacer Ethoxyethylene glycol (PEG) linker Improved solubility and pharmacokinetics
Key Findings :

Chain Length: Longer chains (e.g., 9-aminononyl) enhance flexibility and binding efficiency in PROTACs but may reduce solubility . Shorter chains (e.g., 4-aminobutyl) limit linker functionality but are easier to synthesize .

Substituent Effects: Azide vs. Amine: Azide-terminated analogs (e.g., 4-((6-azidohexyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione) enable click chemistry for bioconjugation, while amine-terminated versions are used directly in PROTAC assembly . Methylation: Methylation at the piperidine nitrogen (e.g., 2-(1-methyl-2,6-dioxopiperidin-3-yl)) improves metabolic stability by reducing susceptibility to enzymatic degradation .

Functional Groups :

  • PEG Spacers : Compounds like Thalidomide-O-PEG4-NH2 exhibit enhanced aqueous solubility and reduced aggregation, critical for in vivo applications .

Biological Activity: The 9-aminononyl derivative shows superior CRBN-binding affinity compared to shorter-chain analogs, as evidenced by its use in high-yield PROTAC syntheses (104% yield reported in ). Methylated derivatives (e.g., 4-((6-aminohexyl)amino)-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione) demonstrate reduced off-target effects in cytotoxicity assays .

Q & A

Q. How can researchers ensure reproducibility in polymorph-specific studies?

  • Methodological Guidance :
  • Document crystallization conditions (solvent, temperature, agitation rate) meticulously. provides patent-based protocols for polymorph characterization .
  • Share raw XRD and DSC data via open-access repositories to enable cross-validation .

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